molecular formula C16H18N2O3S B2553912 (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 895441-19-7

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide

Cat. No.: B2553912
CAS No.: 895441-19-7
M. Wt: 318.39
InChI Key: XHRUBGBOBPHDNM-MSUUIHNZSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound features a benzo[d]thiazole core substituted with dimethoxy and prop-2-yn-1-yl groups, making it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be attached through a Sonogashira coupling reaction involving a terminal alkyne and an aryl halide.

    Formation of the Ylidene Butyramide: The final step involves the condensation of the substituted benzo[d]thiazole with butyramide under basic conditions to form the ylidene butyramide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole core or the ylidene group, resulting in the formation of reduced analogs.

    Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

    Reduction: Reduced analogs with hydrogenated benzo[d]thiazole or ylidene groups.

    Substitution: Substituted derivatives with various functional groups replacing the dimethoxy groups.

Scientific Research Applications

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide has several scientific research applications:

    Biology: The compound can be used in the development of bioactive molecules for studying cellular processes and signaling pathways.

    Medicine: It has potential as a lead compound for drug discovery, particularly in the development of anticancer or antimicrobial agents.

    Industry: The compound can be utilized in the production of specialty chemicals, coatings, and polymers with unique properties.

Mechanism of Action

The mechanism of action of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group may facilitate binding to hydrophobic pockets, enhancing the compound’s efficacy. The dimethoxy groups can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
  • 2-Methoxy-4-(prop-1-enyl)phenol

Uniqueness

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-5-7-15(19)17-16-18(8-6-2)11-9-12(20-3)13(21-4)10-14(11)22-16/h2,9-10H,5,7-8H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRUBGBOBPHDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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